7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
7-(Difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is often carried out in acetic acid to yield the desired 7-difluoromethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its difluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: Biologically, 7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: Medically, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry: In industry, the compound can be used as a building block for the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
5-(Difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: A structural isomer with similar biological activities.
7-(Difluoromethyl)-N-(2-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Another derivative with slight variations in the ethyl group position.
Uniqueness: The uniqueness of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c1-2-14-7-6-10-16(11-14)26-22(29)17-13-25-28-19(20(23)24)12-18(27-21(17)28)15-8-4-3-5-9-15/h3-13,20H,2H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFAJBDGEJGUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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